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carboxylate

Cat. No.: B1298860 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-methylated indole derivatives represent a significant class of heterocyclic compounds that

have garnered substantial interest in medicinal chemistry due to their diverse and potent

biological activities. The presence of a methyl group on the indole nitrogen atom can

significantly influence the molecule's physicochemical properties, such as lipophilicity and

metabolic stability, thereby modulating its pharmacological profile. This guide provides a

comparative overview of the anticancer, antimicrobial, and antiviral activities of various N-

methylated indole derivatives, supported by quantitative data, detailed experimental protocols,

and visualizations of key signaling pathways.

Anticancer Activity
N-methylated indole derivatives have demonstrated promising anticancer properties across a

range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the

induction of apoptosis, cell cycle arrest, and inhibition of crucial cellular processes like tubulin

polymerization.

Comparative Anticancer Activity of N-Methylated Indole
Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected N-

methylated indole derivatives against various cancer cell lines.
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Compound
Cancer Cell
Line

IC50 (µM)
Reference
Compound

IC50 (µM)

1-[(substituted-1-

piperidinyl)methy

l)]-3-methyl-1H-

indole

(Compound 1)

MCF-7 27 Tamoxifen Not Specified

1-[(substituted-1-

piperidinyl)methy

l)]-3-methyl-1H-

indole

(Compound 2)

MCF-7 53 Tamoxifen Not Specified

1-[(substituted-1-

piperidinyl)methy

l)]-3-methyl-1H-

indole

(Compound 3)

MCF-7 35 Tamoxifen Not Specified

1-[(4-

(substituted-1-

piperazinyl)meth

yl)]-3-methyl-1H-

indole

(Compound 9)

MCF-7 32 Tamoxifen Not Specified

1-[(4-

(substituted-1-

piperazinyl)meth

yl)]-3-methyl-1H-

indole

(Compound 10)

MCF-7 31 Tamoxifen Not Specified

N-((1-methyl-1H-

indol-3-

yl)methyl)-N-

(3,4,5-

trimethoxyphenyl

HeLa 0.52 Colchicine Not Specified
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)acetamide

(Compound 7d)

N-((1-methyl-1H-

indol-3-

yl)methyl)-N-

(3,4,5-

trimethoxyphenyl

)acetamide

(Compound 7d)

MCF-7 0.34 Colchicine Not Specified

N-((1-methyl-1H-

indol-3-

yl)methyl)-N-

(3,4,5-

trimethoxyphenyl

)acetamide

(Compound 7d)

HT-29 0.86 Colchicine Not Specified

N-(2-hydroxy-5-

nitrophenyl (4′-

methylphenyl)

methyl) indoline

(HNPMI)

MCF-7 64.10
Cyclophosphami

de
21.37

N-(2-hydroxy-5-

nitrophenyl (4′-

methylphenyl)

methyl) indoline

(HNPMI)

SkBr3 119.99
Cyclophosphami

de
38.34

Mechanisms of Anticancer Action
1. Inhibition of Tubulin Polymerization and Cell Cycle Arrest:

Several N-methylated indole derivatives exert their anticancer effects by interfering with

microtubule dynamics.[1][2] Microtubules, essential components of the cytoskeleton, play a

critical role in cell division, motility, and intracellular transport.[3] These compounds can bind to

tubulin, the building block of microtubules, and inhibit its polymerization. This disruption of
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microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately

triggering apoptosis.[4][5]
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Inhibition of Tubulin Polymerization by N-Methylated Indole Derivatives.

2. Induction of Apoptosis via the Intrinsic Pathway:

Another key mechanism is the induction of programmed cell death, or apoptosis. N-methylated

indole derivatives have been shown to modulate the expression of Bcl-2 family proteins, which

are critical regulators of apoptosis.[6][7] Specifically, they can downregulate the anti-apoptotic

protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio

leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation

of caspases (caspase-9 and caspase-3), which execute the apoptotic process.[8]
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Intrinsic Apoptosis Pathway Induced by N-Methylated Indole Derivatives.

Experimental Protocols
1. MTT Assay for Cytotoxicity:
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This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours.

Treatment: Treat the cells with various concentrations of the N-methylated indole derivatives

and a vehicle control for 24-72 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value.

Start Seed Cells
(96-well plate)

Treat with
Compounds

Add MTT
Reagent

Incubate
(4 hours)

Solubilize
Formazan (DMSO)

Read Absorbance
(570 nm)

Calculate
IC50 End

Click to download full resolution via product page

Workflow for the MTT Cytotoxicity Assay.

2. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Cell Treatment: Treat cells with the N-methylated indole derivative at its IC50 concentration

for a specified time.

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and

Propidium Iodide.

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-

and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late

apoptotic/necrotic cells are Annexin V- and PI-positive.

3. Cell Cycle Analysis by Flow Cytometry:

This method quantifies the distribution of cells in different phases of the cell cycle.

Cell Treatment: Treat cells with the N-methylated indole derivative for 24-48 hours.

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing

Propidium Iodide and RNase A.

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine

the percentage of cells in G0/G1, S, and G2/M phases.

Antimicrobial Activity
N-methylated indole derivatives have also emerged as a promising class of antimicrobial

agents with activity against a variety of pathogenic bacteria and fungi.

Comparative Antimicrobial Activity of N-Methylated
Indole Derivatives
The following table presents the minimum inhibitory concentration (MIC) values of selected N-

methylated indole derivatives against various microbial strains.
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Compound
Microbial
Strain

MIC (mg/mL)
Reference
Compound

MIC (mg/mL)

(Z)-methyl 3-((4-

oxo-2-

thioxothiazolidin-

5-

ylidene)methyl)-1

H-indole-2-

carboxylate

derivative

(Compound 8)

Enterobacter

cloacae
0.004-0.03 Ampicillin >1.25

(Z)-methyl 3-((4-

oxo-2-

thioxothiazolidin-

5-

ylidene)methyl)-1

H-indole-2-

carboxylate

derivative

(Compound 8)

Escherichia coli 0.008-0.06 Streptomycin 0.05-0.1

(Z)-methyl 3-((4-

oxo-2-

thioxothiazolidin-

5-

ylidene)methyl)-1

H-indole-2-

carboxylate

derivative

(Compound 15)

Trichophyton

viride
0.004-0.06 Ketoconazole 0.008-0.1

4-(1-(2-(1H-indol-

1-yl) ethoxy)

pentyl)-N,N-

dimethyl aniline

(Compound 1)

Staphylococcus

aureus
Potent Chloramphenicol Less Potent
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4-(1-(2-(1H-indol-

1-yl) ethoxy)

pentyl)-N,N-

dimethyl aniline

(Compound 1)

Escherichia coli Potent Chloramphenicol Less Potent

4-(1-(2-(1H-indol-

1-yl) ethoxy)

pentyl)-N,N-

dimethyl aniline

(Compound 1)

Candida albicans Potent Chloramphenicol Less Potent

Mechanism of Antimicrobial Action
The antimicrobial mechanism of N-methylated indole derivatives can vary. Some derivatives

are proposed to inhibit essential bacterial enzymes. For instance, docking studies suggest that

certain (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate

derivatives may inhibit E. coli MurB, an enzyme involved in peptidoglycan biosynthesis.[6][9]

For antifungal activity, the inhibition of 14α-lanosterol demethylase (CYP51), an enzyme crucial

for ergosterol biosynthesis in fungi, is a potential mechanism.[6][9]
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Proposed Antimicrobial Mechanisms of N-Methylated Indole Derivatives.

Experimental Protocol
1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

This method determines the lowest concentration of an antimicrobial agent that inhibits the

visible growth of a microorganism.
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Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a

suitable broth.

Serial Dilution: Prepare two-fold serial dilutions of the N-methylated indole derivative in a 96-

well microtiter plate.

Inoculation: Inoculate each well with the microbial suspension. Include a positive control

(microorganism without compound) and a negative control (broth only).

Incubation: Incubate the plate at an appropriate temperature and duration for the specific

microorganism.

MIC Determination: The MIC is the lowest concentration of the compound at which there is

no visible growth of the microorganism.

Antiviral Activity
The antiviral potential of N-methylated indole derivatives is an expanding area of research, with

promising activity reported against a range of viruses, including Human Immunodeficiency

Virus (HIV), influenza virus, and hepatitis viruses.

Comparative Antiviral Activity of N-Methylated Indole
Derivatives
The following table highlights the antiviral activity of some N-methylated indole derivatives.
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Compound Virus Assay
EC50 (µM)
or %
Inhibition

Reference
Compound

EC50 (µM)

Azaindole N-

methyl

hydroxamic

acids

HIV-1
Integrase

Inhibition

Potent

inhibition
Raltegravir Potent

Indole-2-

carboxylate

derivative (8f)

Coxsackie B3

CPE

inhibitory

assay

High SI value

(17.1)
Ribavirin 2.58

Indole-2-

carboxylate

derivative

(14f)

Influenza A

CPE

inhibitory

assay

7.53 Oseltamivir 6.43

Helioxanthin

analogue (8-

1)

Hepatitis B
HBV DNA

replication
0.08 Not Specified -

Mechanism of Antiviral Action
The antiviral mechanisms of N-methylated indole derivatives are diverse and target different

stages of the viral life cycle.

HIV: Some N-methylated azaindole hydroxamic acids act as potent inhibitors of HIV-1

integrase, an essential enzyme for the integration of the viral DNA into the host genome.[10]

Influenza: Certain indole derivatives have been shown to inhibit the neuraminidase enzyme

of the influenza virus, which is crucial for the release of new virus particles from infected

cells.[4]

Hepatitis B Virus (HBV): A helioxanthin analogue with an indole-like core was found to

suppress HBV replication by down-regulating critical transcription factors, thereby inhibiting

viral gene expression.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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